molecular formula C18H24N4O B3721679 6-methyl-5-(2-methylbenzyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

6-methyl-5-(2-methylbenzyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B3721679
M. Wt: 312.4 g/mol
InChI Key: NEOIAQHKZLVDMU-UHFFFAOYSA-N
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Description

6-methyl-5-(2-methylbenzyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by its complex structure, which includes a pyrimidinone core, a methylbenzyl group, and a methylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(2-methylbenzyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Methylbenzyl Group: This step might involve a Friedel-Crafts alkylation reaction where the pyrimidinone core is alkylated with a methylbenzyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Methylpiperazinyl Group: This can be done through nucleophilic substitution reactions where the pyrimidinone intermediate is reacted with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(2-methylbenzyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 6-methyl-5-(2-methylbenzyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, compounds like this compound are often investigated for their pharmacological properties. They might exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-5-(2-methylbenzyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-5-(2-methylbenzyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: can be compared with other pyrimidinone derivatives that have similar structural features but different substituents.

    Examples: Compounds with variations in the benzyl or piperazinyl groups, or those with different functional groups attached to the pyrimidinone core.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-5-[(2-methylphenyl)methyl]-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-13-6-4-5-7-15(13)12-16-14(2)19-18(20-17(16)23)22-10-8-21(3)9-11-22/h4-7H,8-12H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOIAQHKZLVDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=C(N=C(NC2=O)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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